molecular formula C21H21N3O3S B6428386 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2034564-19-5

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B6428386
CAS RN: 2034564-19-5
M. Wt: 395.5 g/mol
InChI Key: ICEOUBPZGGVBGG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiophene ring, and a benzofuran ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring could potentially form tautomers due to the presence of nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions, such as substitution reactions at the thiophene ring or the benzofuran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the pyrazole ring could potentially make the compound soluble in polar solvents .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or agriculture, given the wide range of activities shown by pyrazole derivatives .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-10-14(2)24(23-13)16(19-8-5-9-28-19)12-22-21(25)18-11-15-6-4-7-17(26-3)20(15)27-18/h4-11,16H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOUBPZGGVBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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